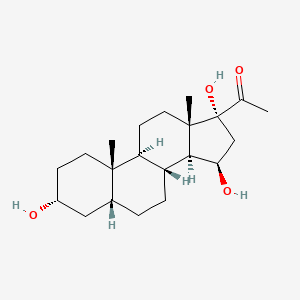

3,15,17-Trihydroxypregnan-20-one

Description

Properties

CAS No. |

80380-41-2 |

|---|---|

Molecular Formula |

C21H34O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,15R,17R)-3,15,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O4/c1-12(22)21(25)11-17(24)18-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(18,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 |

InChI Key |

AIEUQVDPBZPTSV-VSAGWDKDSA-N |

SMILES |

CC(=O)C1(CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Isomeric SMILES |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Synonyms |

3 alpha,15 beta,17 alpha-trihydroxy-5 beta-pregnan-20-one 3,15,17-TH-5P 3,15,17-trihydoxy-5alpha-pregnan-20-one 3,15,17-trihydroxypregnan-20-one |

Origin of Product |

United States |

Comparison with Similar Compounds

3,17-Dihydroxypregnan-20-one

- Structure : Hydroxyl groups at positions 3 and 17, ketone at position 20 (C21H34O3, molecular weight 334.5) .

- Biological Role : A metabolite implicated in androgen-mediated processes, such as testosterone biosynthesis and adrenal disorders .

- Applications: Used in urine steroid profiling and studies on adrenocortical carcinoma .

- Key Differences : Lacks the 15-hydroxyl group, which may reduce its interaction with enzymes specific to 15-hydroxylated steroids (e.g., CYP11B1 in cortisol synthesis) .

3,11,17,21-Tetrahydroxypregnan-20-one

5β-Pregnan-3α,11β,21-Triol-20-one (Tetrahydrocorticosterone)

- Structure : Hydroxyl groups at positions 3α, 11β, and 21 (C21H34O4, molecular weight 350.5) .

- Biological Role : A reduced metabolite of corticosterone, involved in stress response modulation .

- Key Differences : The 11β-hydroxyl group is critical for binding to mineralocorticoid receptors, a feature absent in 3,15,17-trihydroxy derivatives .

3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone)

- Structure : Hydroxyl at position 3α, ketone at 20 (C21H34O2, molecular weight 318.5) .

- Biological Role : A neuroactive steroid modulating GABA receptors, with roles in anxiety and neuroprotection .

- Key Differences : The absence of hydroxyl groups at positions 15 and 17 limits its utility in adrenal steroid pathways compared to 3,15,17-trihydroxy analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Pregnane Derivatives

*Estimated based on structural analogy. †Postulated due to lack of direct evidence.

Research Findings and Implications

- Metabolic Pathways : Hydroxylation at position 15 (as in 3,15,17-trihydroxy) is rare in human steroidogenesis but may occur in specialized enzymatic contexts (e.g., CYP1A1/2 in extrahepatic tissues) .

- Receptor Interactions : The 17-hydroxyl group is conserved in adrenal and gonadal steroids, suggesting 3,15,17-trihydroxy variants might interact with hydroxysteroid dehydrogenases (HSDs) or cytochrome P450 enzymes .

- Analytical Challenges : Derivatives like 3,17-dihydroxypregnan-20-one are detectable via LC-MS in urine steroid panels, but 15-hydroxylated analogs require specialized derivatization or isotopic labeling for identification .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for structural elucidation and purity assessment of 3,15,17-Trihydroxypregnan-20-one?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm stereochemistry (e.g., 3α vs. 3β hydroxyl groups) and regiochemical positions. Compare spectra with structurally similar steroids like 3,17-Dihydroxypregnan-20-one, where 3α/5α configurations show distinct chemical shifts in the 1–3 ppm range for hydroxyl protons .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or gas chromatography (GC-MS) can verify molecular weight (expected m/z ~348.5 for C21H36O4). Reference NIST spectral databases for fragmentation patterns .

-

HPLC-Purity Profiling : Use reverse-phase C18 columns with UV detection (λ = 240–260 nm) and acetonitrile/water gradients. Compare retention times with standards like 5α-pregnan-3α,17α-diol-20-one (retention time ~12–14 min under similar conditions) .

Table 1: Key Analytical Parameters

Technique Parameters Reference Compound Data 1H NMR (400 MHz) δ 0.6–2.5 (steroid backbone), δ 3.4–4.2 (OH) HRMS m/z 348.497 (M+H)+, error < 2 ppm HPLC 70:30 acetonitrile:water, flow 1.0 mL/min

Q. How can researchers synthesize this compound with stereochemical fidelity?

- Methodology :

- Stepwise Hydroxylation : Start with a pregnane backbone (e.g., 5α-pregnan-20-one) and use regioselective hydroxylation enzymes (e.g., cytochrome P450 isoforms) or chemical catalysts (e.g., OsO4 for dihydroxylation). Protect the 20-keto group with ethylene glycol to prevent side reactions .

- Stereochemical Control : For 15α-hydroxylation, employ microbial biotransformation (e.g., Rhizopus arrhizus), which selectively introduces hydroxyl groups at C15 in steroids .

- Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) and validate stereochemistry via NOESY NMR to confirm spatial proximity of hydroxyl groups .

Advanced Research Questions

Q. How does this compound modulate androgen biosynthesis pathways in disease models?

- Methodology :

-

In Vitro Assays : Use Leydig cell cultures to measure testosterone production via ELISA. Compare effects with 3,17-Dihydroxypregnan-20-one, which inhibits 17β-hydroxysteroid dehydrogenase (17β-HSD) in adrenocortical carcinoma models .

-

Enzyme Inhibition Studies : Test competitive inhibition of 5α-reductase using radiolabeled substrates (e.g., [³H]-testosterone). Calculate IC50 values and compare with known inhibitors like finasteride .

-

Transcriptomic Profiling : Perform RNA-seq on treated cells to identify downregulated genes in steroidogenic pathways (e.g., CYP17A1, HSD3B1) .

Table 2: Key Enzymatic Targets

Enzyme Role in Androgen Biosynthesis Assay Method 17β-HSD Converts androstenedione to testosterone Radiolabeled substrate 5α-Reductase Reduces testosterone to DHT LC-MS quantification

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Structural Reanalysis : Verify if discrepancies arise from isomeric impurities (e.g., 3α,15β vs. 3β,15α configurations) using chiral HPLC or X-ray crystallography .

- Batch Consistency : Compare multiple synthetic batches via LC-MS to detect trace contaminants (e.g., 3,17-dihydroxy byproducts) .

- Biological Replication : Repeat assays in independent labs using standardized protocols (e.g., uniform cell lines, serum-free media) to isolate compound-specific effects .

Q. What metabolomic approaches are suitable for tracking this compound in biological matrices?

- Methodology :

- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d4-3,15,17-Trihydroxypregnan-20-one) for precise calibration. Monitor transitions m/z 348.5 → 253.1 (collision energy 25 eV) .

- Phase II Metabolite Detection : Incubate with human liver microsomes + UDP-glucuronic acid to identify glucuronidated metabolites. Compare with 3α,17α-dihydroxy-5α-pregnan-20-one glucuronide (retention time shift +2–3 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.